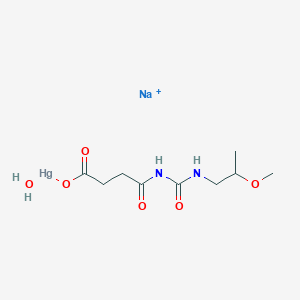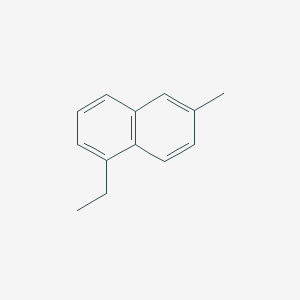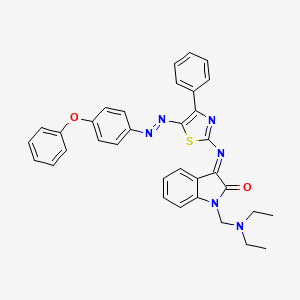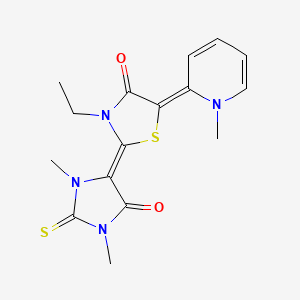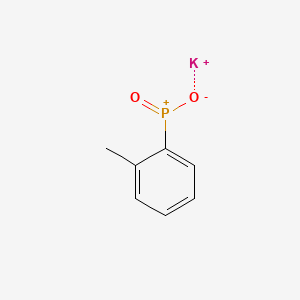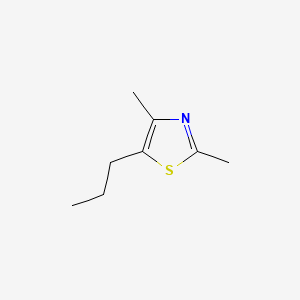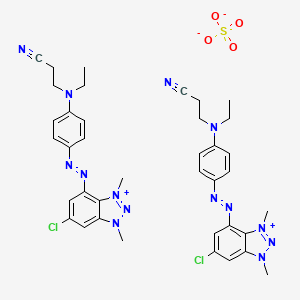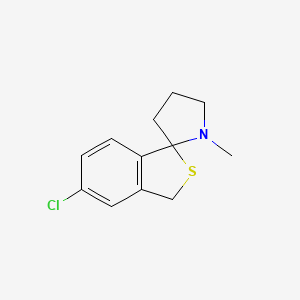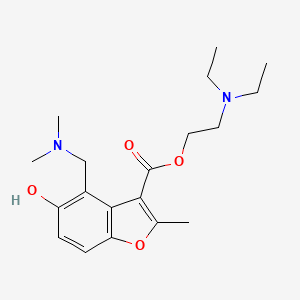
potassium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid is a complex organic compound that combines a potassium salt with two distinct organic moieties: (E)-4-hydroxy-4-oxobut-2-enoate and (9Z,12Z)-octadeca-9,12-dienoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid involves multiple steps. One common method is the Wittig reaction, which is used to form the (9Z,12Z)-octadeca-9,12-dienoic acid moiety. This reaction involves the use of phosphonium salts and aldehydes under specific conditions to yield the desired product .
For the (E)-4-hydroxy-4-oxobut-2-enoate part, a typical approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions followed by purification steps such as chromatography to isolate the desired product. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
Potassium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of potassium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in fatty acid metabolism and inflammation. It may also interact with cell membrane receptors, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linolenic acid: A polyunsaturated fatty acid with similar structural features.
Linoleic acid: Another polyunsaturated fatty acid with two double bonds.
Pinolenic acid: A trienoic fatty acid with similar chemical properties.
Uniqueness
Potassium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid is unique due to its combination of a potassium salt with two distinct organic moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C22H35KO6 |
|---|---|
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
potassium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2.C4H4O4.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-3(6)1-2-4(7)8;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-2H,(H,5,6)(H,7,8);/q;;+1/p-1/b7-6-,10-9-;2-1+; |
Clé InChI |
AYZYTARWNYZSSV-ZCYUOKAFSA-M |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(=C/C(=O)[O-])\C(=O)O.[K+] |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(=CC(=O)[O-])C(=O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


